(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Overview
Description
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated nitrophenyl group, a methoxyphenyl group, and an oxolane ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated nitrophenyl intermediate, followed by the introduction of the methoxyphenyl group and the formation of the oxolane ring. Common reagents used in these steps include fluorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The fluorine atom and nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted phenyl groups on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound’s potential pharmacological properties can be investigated. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, materials, and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The fluorinated nitrophenyl group and the methoxyphenyl group can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated nitrophenyl derivatives and oxolane-containing molecules. Examples include:
- (5-fluoro-2-nitrophenyl) (3R)-2-(2-hydroxyphenyl)-5-oxooxolane-3-carboxylate
- (5-chloro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Uniqueness
The uniqueness of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both fluorine and nitro groups, along with the oxolane ring, provides a distinctive set of properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO7/c1-25-14-5-3-2-4-11(14)17-12(9-16(21)27-17)18(22)26-15-8-10(19)6-7-13(15)20(23)24/h2-8,12,17H,9H2,1H3/t12-,17?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCCZGYXUKCONJ-MTATWXBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OC3=C(C=CC(=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2[C@@H](CC(=O)O2)C(=O)OC3=C(C=CC(=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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